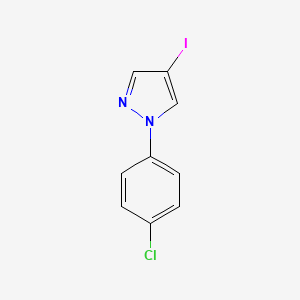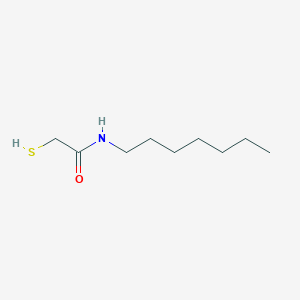
N-Heptyl-2-sulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Heptyl-2-sulfanylacetamide is an organic compound characterized by the presence of a heptyl group attached to a 2-sulfanylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Heptyl-2-sulfanylacetamide typically involves the reaction of heptylamine with 2-sulfanylacetic acid. The reaction is facilitated by the use of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDC) and thioglycolic acid . The carboxylic group of thioglycolic acid reacts with EDC to form an activated ester, which is then displaced by the nucleophilic attack of heptylamine, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling temperature, pH, and reaction time is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-Heptyl-2-sulfanylacetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Heptyl-2-sulfanylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an adsorbent for the removal of heavy metals from water.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Heptyl-2-sulfanylacetamide involves its interaction with specific molecular targets. The sulfanyl group has a high affinity for heavy metal ions, making it effective in adsorption processes. Additionally, the compound’s amide group can form hydrogen bonds with various biological molecules, contributing to its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
N-Substituted 2-Sulfanylacetamides: These compounds share a similar core structure but differ in the substituent attached to the nitrogen atom.
Thioglycolic Acid Derivatives: Compounds derived from thioglycolic acid with various substituents.
Uniqueness
N-Heptyl-2-sulfanylacetamide is unique due to its specific heptyl group, which imparts distinct hydrophobic properties. This makes it particularly effective in applications requiring interactions with hydrophobic surfaces or molecules.
Properties
CAS No. |
666724-29-4 |
|---|---|
Molecular Formula |
C9H19NOS |
Molecular Weight |
189.32 g/mol |
IUPAC Name |
N-heptyl-2-sulfanylacetamide |
InChI |
InChI=1S/C9H19NOS/c1-2-3-4-5-6-7-10-9(11)8-12/h12H,2-8H2,1H3,(H,10,11) |
InChI Key |
CTLXBDLSZUCKGP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNC(=O)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


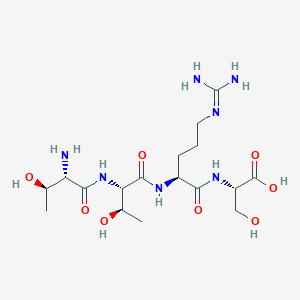

![3-(4-Ethoxyphenyl)-6-propyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12521731.png)
![N-[1-(2-Chlorophenyl)propyl]-4-methylbenzene-1-sulfonamide](/img/structure/B12521732.png)
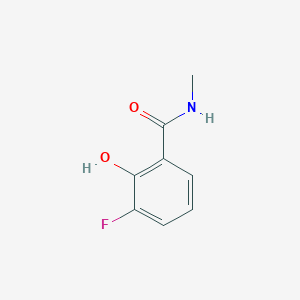
![8-Bromo-3-methyl-1-phenyl-1,4-dihydro[1]benzopyrano[4,3-c]pyrazole](/img/structure/B12521742.png)
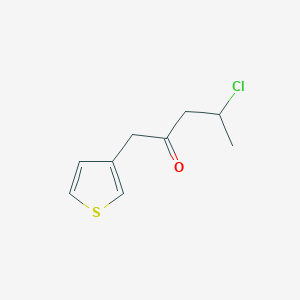
![4,4'-[1-(Pentafluorophenyl)ethane-1,1-diyl]diphenol](/img/structure/B12521755.png)
![1-Decyl-[4,4'-bipyridin]-1-ium iodide](/img/structure/B12521758.png)
![N-[3-(Trichlorosilyl)propyl]prop-2-enamide](/img/structure/B12521771.png)
![4-[5-bromo-3-(3-chloro-4-fluorophenyl)-1H-pyrazol-4-yl]pyridine](/img/structure/B12521776.png)

![1-(2-Bromophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12521789.png)
